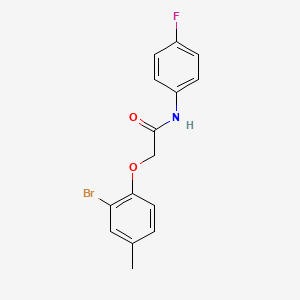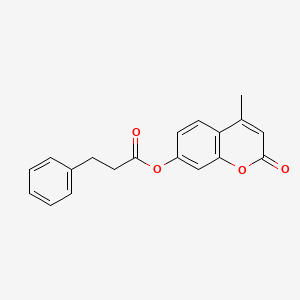
4-methyl-2-oxo-2H-chromen-7-yl 3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of coumarin derivatives, including 4-methyl-2-oxo-2H-chromen-7-yl 3-phenylpropanoate, typically involves strategies that allow for the introduction of substituents at specific positions on the coumarin nucleus. For instance, a one-pot, three-component reaction involving aromatic aldehyde, malononitrile (or ethyl cyanoacetate), and diverse enolizable C–H activated acidic compounds has been reported. This method is characterized by its efficiency, offering a clean, transition metal-free approach with advantages such as short reaction times, high yields, low cost, and straightforward work-up procedures (Dekamin, Eslami, & Maleki, 2013).
Molecular Structure Analysis
The molecular structure of coumarin derivatives is a key factor in their reactivity and properties. X-ray crystallography has been extensively used to determine the structure of these compounds, revealing intricate details about their molecular geometry, hydrogen bonding, and supramolecular architecture. For example, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was elucidated using single-crystal X-ray crystallography, highlighting the importance of intramolecular hydrogen bonding and intermolecular interactions in determining the compound's crystal packing and stability (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Properties
Coumarin derivatives undergo a variety of chemical reactions, reflecting their rich chemistry. Reactions such as Claisen rearrangement and ring-closing metathesis have been utilized to synthesize benzofurans, 2H-chromenes, and benzoxepines, demonstrating the versatility and reactivity of these compounds (Kotha & Solanke, 2022). Additionally, the synthesis of alkyl [2-[(cyclohexylamino)carbonyl]-4-oxo-2H-chromen-3(4H)-ylidene]methyl 3,4,5,6-tetrahalophthalates via a domino O-acylation/α-addition cyclization/alcoholysis sequence showcases the compound's ability to form complex structures under mild conditions (Teimouri & Inanloo, 2018).
Physical Properties Analysis
The physical properties of coumarin derivatives, such as solubility, melting point, and optical properties, are influenced by their molecular structure. Studies have shown that modifications to the coumarin ring can significantly alter these properties, affecting their potential applications in various domains. For instance, the solvatochromic properties of certain coumarin derivatives have been studied to understand their interaction with different solvents, which is crucial for their application in dye-sensitized solar cells and organic light-emitting diodes (Joshi, Kumari, Bhattacharjee, Sakhuja, & Pant, 2015).
Mechanism of Action
The mechanism of action of similar compounds has been explored in the context of their biological and pharmacological activities. For example, coumarins exhibited significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, regulating the reactive oxygen species, among others .
properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-13-11-19(21)23-17-12-15(8-9-16(13)17)22-18(20)10-7-14-5-3-2-4-6-14/h2-6,8-9,11-12H,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVVFCBGLQPXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

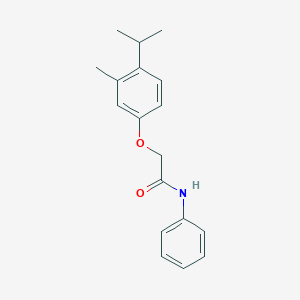
![1-[1-(3-methylbenzyl)-3-pyridin-3-yl-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5625394.png)
![2-[(2-chlorobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5625401.png)
![methyl 5-{[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate](/img/structure/B5625407.png)

![7-isopropyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5625418.png)
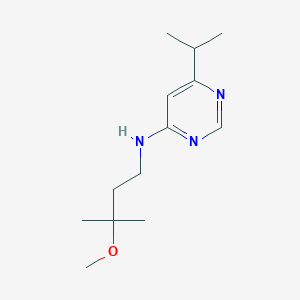

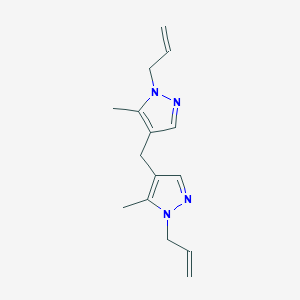
![N-(2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5625456.png)

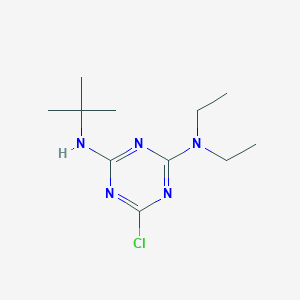
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5625477.png)
